physicochemical properties of 6-Pyridin-2-ylmethyl-pyridazin-3-ol
physicochemical properties of 6-Pyridin-2-ylmethyl-pyridazin-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS No: 338779-41-2), a heterocyclic compound of interest in pharmaceutical research and development. As a pyridazinone derivative, this molecule presents key structural features, most notably a fundamental keto-enol tautomerism, which dictates its chemical behavior and potential biological interactions. This document outlines its chemical identity, summarizes key computed properties, and provides detailed, field-proven experimental protocols for the empirical determination of its melting point, lipophilicity (logP/logD), ionization constants (pKa), and aqueous solubility. The causality behind experimental choices is explained to provide researchers with a practical and scientifically rigorous framework for characterizing this and similar molecules. All discussions are grounded in authoritative references to ensure scientific integrity.
Introduction to 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one
6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic molecule classified as a pharmaceutical intermediate.[1] The pyridazinone scaffold is a "magic moiety" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including cardiovascular and anti-cancer applications.[2][3][4] A thorough understanding of the physicochemical properties of such compounds is a non-negotiable prerequisite in modern drug discovery. These parameters—lipophilicity, solubility, and ionization state—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its viability as a therapeutic agent.
A central and defining characteristic of this molecule is its existence as a tautomeric mixture. While it can be named as the alcohol 6-Pyridin-2-ylmethyl-pyridazin-3-ol (the enol form), evidence for related structures strongly suggests that it exists predominantly in the more stable amide or 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one form (the keto form).[3][5] This guide will address the molecule primarily by its more stable keto-form name while fully exploring the implications of this crucial equilibrium.
Chemical Identity and Structural Analysis
Correctly identifying the molecule is the foundation of any technical analysis. The key identifiers and structural features are summarized below.
Table 1: Chemical Identity of the Target Compound
| Identifier | Value | Source |
| Primary Name | 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one | [1] |
| Synonym | 6-Pyridin-2-ylmethyl-pyridazin-3-ol | [1][6] |
| CAS Number | 338779-41-2 | [1] |
| Molecular Formula | C₁₀H₉N₃O | [1] |
| Molecular Weight | 187.20 g/mol | [1] |
| Exact Mass | 187.074561919 Da | [1] |
Keto-Enol Tautomerism
The most critical structural feature of this molecule is its prototropic tautomerism. The equilibrium between the keto (amide) and enol (aromatic alcohol) forms influences its hydrogen bonding capacity, polarity, and pKa. For pyridazin-3(2H)-ones, the equilibrium heavily favors the keto tautomer due to the greater stability of the amide bond.[3][5]
Caption: Tautomeric equilibrium between the keto and enol forms.
Computed Physicochemical Properties
Computational models provide valuable, time-efficient estimations of a molecule's properties, which are essential for initial screening and guiding experimental design. These values are derived from the molecule's structure and serve as a baseline for empirical validation.
Table 2: Computed Physicochemical Properties
| Property | Value | Significance in Drug Development | Source |
| XLogP3 | 0.2 | Predicts lipophilicity; affects absorption and membrane permeability. | [1] |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | Estimates cell permeability; values < 140 Ų are favorable for oral bioavailability. | [1] |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | [1] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. | [1] |
| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding entropy; values ≤ 10 are favorable. | [1] |
| Complexity | 283 | A measure of the intricacy of the molecular structure. | [1] |
Experimental Determination of Physicochemical Properties
While computed values are useful, experimentally derived data are the gold standard for regulatory submission and accurate ADME modeling. The following sections detail the rationale and standard protocols for determining the key physicochemical properties of 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one.
Melting Point (Tm) and Thermal Stability
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Expertise & Experience: The melting point is a critical indicator of a compound's purity and solid-state stability. A sharp melting range typically signifies high purity. For complex organic molecules, it is crucial to use a technique that also reveals thermal decomposition events, as these can be mistaken for melting. Differential Scanning Calorimetry (DSC) is the authoritative method because it precisely measures the heat flow associated with thermal transitions, clearly distinguishing endothermic events like melting from exothermic decomposition.[7][8]
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Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, sealed pan to serve as the reference.[7]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).[9]
-
Data Analysis: Plot the differential heat flow against temperature. An endothermic peak represents melting.[10] The onset temperature of this peak is recorded as the melting point (Tm). The area under the peak corresponds to the heat of fusion (ΔHf).[7] Any sharp, exothermic peaks may indicate decomposition.
-
Caption: Workflow for Melting Point Determination using DSC.
Lipophilicity: Partition Coefficient (logP) and Distribution Coefficient (logD)
-
Expertise & Experience: Lipophilicity is arguably one of the most important physicochemical properties in drug design, governing everything from absorption to blood-brain barrier penetration. The octanol-water partition coefficient (logP) is the standard measure for a neutral compound.[11] However, since our compound is ionizable, the distribution coefficient (logD), which is pH-dependent, provides a more physiologically relevant measure.[12] The shake-flask method, while labor-intensive, remains the "gold standard" for its accuracy and directness of measurement.[12][13]
-
Experimental Protocol: Shake-Flask Method for logD₇.₄
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix this buffer with n-octanol in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.[12]
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]
-
Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol phase and the saturated aqueous phase (e.g., 1 mL of each). Add a small aliquot of the stock solution to achieve a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.
-
Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
Caption: Workflow for logD Determination via Shake-Flask Method.
Ionization Constant (pKa)
-
Expertise & Experience: The pKa values define the extent of a molecule's ionization at a given pH. This is critical as the ionized state dramatically increases aqueous solubility but often decreases membrane permeability. This compound is amphoteric: the pyridine nitrogen is basic (can be protonated), and the pyridazinone N-H proton (or enol -OH) is acidic (can be deprotonated). Therefore, we expect to determine at least two pKa values. Potentiometric titration is a robust and direct method, while UV-Vis spectrophotometry is highly sensitive for compounds with a chromophore that changes upon ionization.[14][15]
-
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in an appropriate solvent system (e.g., water with a small amount of co-solvent like methanol if needed for solubility).
-
Instrument Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a thermostatted vessel and stir continuously.
-
Titration (Basic pKa): Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition.
-
Titration (Acidic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[14][16] Specialized software can be used to derive pKa values from the titration data for higher accuracy.
-
Caption: General Principle of pKa Determination by Titration.
Aqueous Solubility
-
Expertise & Experience: Aqueous solubility is a fundamental property that directly impacts drug dissolution and bioavailability. The "gold standard" is the determination of thermodynamic equilibrium solubility, which measures the true saturation point of a solution. This is distinct from kinetic solubility, which can be misleading. The method involves allowing an excess of the solid to equilibrate with the aqueous medium over an extended period.[17][18]
-
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4). The presence of undissolved solid must be visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter to remove all undissolved solids. Care must be taken to avoid precipitation during this step.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, comparing the result to a standard curve.
-
Result: The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The physicochemical profile of 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one is defined by a delicate interplay of its structural features. Its character is dominated by the keto-enol tautomerism, which favors the keto form, and its amphoteric nature, which allows for ionization at both acidic and basic pH ranges. The computed properties suggest favorable characteristics for oral bioavailability (TPSA < 140 Ų, low rotatable bond count). However, these predictions must be rigorously validated through the empirical methods detailed in this guide. The experimental determination of melting point, logD, pKa, and aqueous solubility provides the definitive data required to advance this compound through the drug discovery pipeline, enabling informed decisions on formulation, dosage, and preclinical development.
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